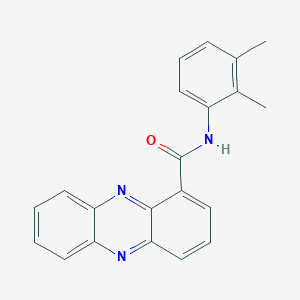

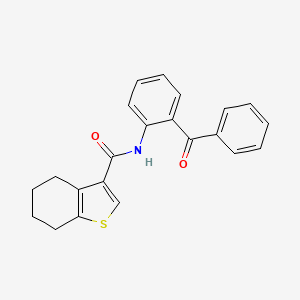

N-(2,3-dimethylphenyl)phenazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

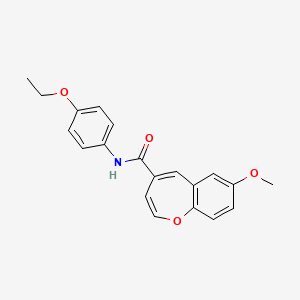

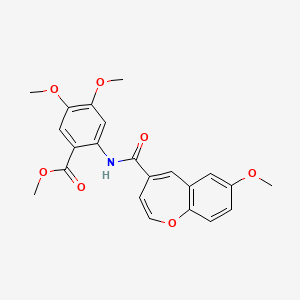

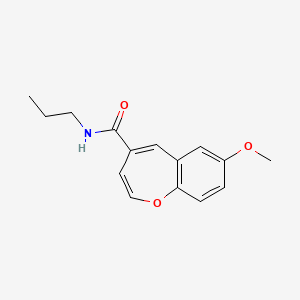

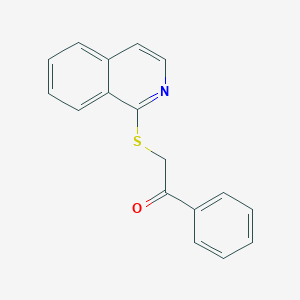

Phenazine-1-carboxamide (PCN) is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . It has been the focus of research due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains and engineering strategies to target PCN as a lead molecule .

Molecular Structure Analysis

The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum . Mesoporous silica nanoparticles (MSNPs) were synthesized via base-catalyzed sol-gel process at room temperature, functionalized with phenazine-1-carboxamide (PCN) and characterized by UV-visible, FT-IR, DLS, XRD spectroscopic techniques, SEM, TEM, TGA and BET analysis .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Physical And Chemical Properties Analysis

Phenazines are nitrogen-containing heterocyclic pigments that exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches . The position and type of functional groups in the phenazines’ molecules dictate their chemical, physical, and biological properties that encompass antibiotic, antifungal, insecticidal, antitumor, antimalarial, and antiparasitic activities .Aplicaciones Científicas De Investigación

DMPC has been used in a variety of scientific research applications. It has been used in enzymatic assays to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of certain compounds. Additionally, DMPC has been used in protein crystallization experiments to study the structure of proteins. It has also been used in DNA sequencing experiments to study the structure and function of DNA.

Mecanismo De Acción

Target of Action

N-(2,3-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the fungal pathogens, and it plays a significant role in the biocontrol activity of certain bacterial strains .

Mode of Action

PCN interacts with its targets by inhibiting their growth and proliferation . It has been found to cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These interactions result in the inhibition of the fungal pathogens, thereby exhibiting its biocontrol activity .

Biochemical Pathways

The biochemical pathways affected by PCN involve the metabolic processes of the fungal pathogens . The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The downregulation of these pathways leads to the aforementioned changes in the fungal cells .

Pharmacokinetics

Phenazines, in general, are known to permeate tissues and organs easily, which suggests that pcn may have good bioavailability .

Result of Action

The result of PCN’s action is the effective inhibition of fungal pathogens. It decreases the mycelial biomass and protein content of the pathogens, reduces superoxide dismutase (SOD) activity, and increases peroxidase (POD) and cytochrome P450 activities . This leads to the death of the fungal cells and thus controls the spread of fungal diseases .

Action Environment

The action of PCN can be influenced by environmental factors. For instance, it is produced by certain bacterial strains, such as Pseudomonas chlororaphis, that are found in the rhizosphere of plants . Therefore, the presence and abundance of these bacteria in the soil can affect the production and action of PCN. Furthermore, the pH and nutrient content of the soil can also influence the activity and stability of PCN .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DMPC in laboratory experiments include its versatility and stability. It is a highly stable compound, which makes it ideal for use in long-term experiments. Additionally, it is a versatile compound, which makes it suitable for a variety of research applications.

The limitations of using DMPC in laboratory experiments include its poor solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.

Direcciones Futuras

The future directions for DMPC are numerous. It could be used to further investigate the biochemical and physiological effects of certain compounds, as well as to study the structure and function of proteins. Additionally, it could be used to investigate the structure and function of DNA, and to develop new methods for protein crystallization. Finally, it could be used to develop new methods for enzymatic assays and to study the structure and function of enzymes.

Métodos De Síntesis

DMPC can be synthesized in a variety of ways. One method involves the reaction of 2,3-dimethylphenol with phenyl isocyanate, followed by hydrolysis of the intermediate urea. Another method involves the reaction of 2,3-dimethylphenol with phenyl isocyanate, followed by the addition of hydrochloric acid. Additionally, DMPC can be synthesized using a three-step process involving the reaction of 2,3-dimethylphenol with phenyl isocyanate, followed by the addition of sodium hydroxide and then hydrochloric acid.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2,3-dimethylphenyl)phenazine-1-carboxamide are primarily associated with its interactions with various enzymes and proteins. For instance, the novel amidase PcnH initiates the degradation of this compound in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of this compound to produce phenazine-1-carboxylic acid (PCA) .

Cellular Effects

It has been suggested that this compound may influence cell function through its interactions with various cellular pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. The genes pcaA1A2A3A4 and pcnD encode PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine (2OHPC) dioxygenase, which are responsible for the subsequent degradation steps of this compound .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the degradation process catalyzed by the enzyme PcnH .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The compound is degraded by the enzyme PcnH, which initiates the degradation of this compound to produce PCA .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBNHVRADXQGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)

![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)